2-((3-Cyano-6-methylpyridin-2-yl)thio)acetamide 2-((3-Cyano-6-methylpyridin-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10926263
InChI: InChI=1S/C9H9N3OS/c1-6-2-3-7(4-10)9(12-6)14-5-8(11)13/h2-3H,5H2,1H3,(H2,11,13)
SMILES: CC1=NC(=C(C=C1)C#N)SCC(=O)N
Molecular Formula: C9H9N3OS
Molecular Weight: 207.25 g/mol

2-((3-Cyano-6-methylpyridin-2-yl)thio)acetamide

CAS No.:

Cat. No.: VC10926263

Molecular Formula: C9H9N3OS

Molecular Weight: 207.25 g/mol

* For research use only. Not for human or veterinary use.

2-((3-Cyano-6-methylpyridin-2-yl)thio)acetamide -

Specification

Molecular Formula C9H9N3OS
Molecular Weight 207.25 g/mol
IUPAC Name 2-(3-cyano-6-methylpyridin-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C9H9N3OS/c1-6-2-3-7(4-10)9(12-6)14-5-8(11)13/h2-3H,5H2,1H3,(H2,11,13)
Standard InChI Key HQZZYMJCGOGCSS-UHFFFAOYSA-N
SMILES CC1=NC(=C(C=C1)C#N)SCC(=O)N
Canonical SMILES CC1=NC(=C(C=C1)C#N)SCC(=O)N

Introduction

Structural Features and Molecular Properties

Core Architecture and Functional Groups

The molecular structure of 2-((3-Cyano-6-methylpyridin-2-yl)thio)acetamide integrates three critical components:

  • Pyridine Ring: A six-membered aromatic ring with nitrogen at the 2-position, substituted with a cyano (-CN) group at the 3-position and a methyl (-CH₃) group at the 6-position.

  • Thioether Linkage: A sulfur atom bridges the pyridine ring and the acetamide moiety, forming a stable C-S-C bond.

  • Acetamide Group: A terminal -NH₂ group attached to a carbonyl (C=O) enhances hydrogen-bonding capacity and solubility in polar solvents.

This combination confers distinct electronic and steric properties. The electron-withdrawing cyano group polarizes the pyridine ring, while the methyl group provides steric bulk, influencing reactivity and intermolecular interactions.

Table 1: Molecular and Physicochemical Properties

PropertyValue
IUPAC Name2-(3-cyano-6-methylpyridin-2-yl)sulfanylacetamide
Molecular FormulaC₉H₉N₃OS
Molecular Weight207.25 g/mol
SMILESCC1=NC(=C(C=C1)C#N)SCC(=O)N
InChI KeyHQZZYMJCGOGCSS-UHFFFAOYSA-N
Topological Polar Surface Area109 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Synthesis and Manufacturing

Reaction Pathway and Optimization

The synthesis of 2-((3-Cyano-6-methylpyridin-2-yl)thio)acetamide follows a modular approach, typically involving:

  • Pyridine Core Functionalization: Introduction of cyano and methyl groups via nucleophilic substitution or condensation reactions.

  • Thioether Formation: Reaction of 2-mercapto-3-cyano-6-methylpyridine with chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF).

  • Purification: Recrystallization or column chromatography to isolate the product in >95% purity.

Key challenges include minimizing side reactions at the electron-deficient pyridine ring and ensuring regioselectivity during thioether formation. Recent advances in catalytic methods have improved yields by employing phase-transfer catalysts or microwave-assisted synthesis.

Table 2: Synthetic Parameters and Conditions

StepReagents/ConditionsYield (%)
Pyridine SubstitutionKCN, CH₃I, DMF, 80°C78
Thioether CouplingChloroacetamide, K₂CO₃, EtOH, reflux85
PurificationEthanol/Water Recrystallization95

Analytical Characterization

Spectroscopic and Spectrometric Profiling

Rigorous characterization ensures structural fidelity and purity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.90 (d, J = 8 Hz, 1H, pyridine-H), 7.32 (s, 1H, NH₂), 4.25 (s, 2H, SCH₂), 2.45 (s, 3H, CH₃).

  • IR (KBr): 2240 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (N-H bend).

  • HRMS (ESI+): m/z 208.0645 [M+H]⁺ (calc. 208.0648).

These data confirm the presence of critical functional groups and molecular integrity.

Table 3: Key Spectroscopic Assignments

TechniqueSignalAssignment
¹H NMRδ 2.45 (s)Methyl (-CH₃)
IR2240 cm⁻¹Cyano (-C≡N)
Mass Spectrometry208.0645 [M+H]⁺Molecular Ion
FieldMechanismAdvantage
Drug DiscoveryKinase inhibitionModular synthetic route
Crop ProtectionEnzyme disruptionStability in acidic soils
Organic ElectronicsCharge transport facilitationSulfur-mediated doping

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